molecular formula C23H23IN2O2 B083026 (2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide CAS No. 14806-50-9

(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide

Cat. No.: B083026
CAS No.: 14806-50-9
M. Wt: 486.3 g/mol
InChI Key: CLDZYSUDOQXJOU-UHFFFAOYSA-M
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Description

(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide is a chemical compound with the molecular formula C23H23IN2O2. It is known for its unique structure, which includes a benzoxazolium core with ethyl and pentadienylidene substituents. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Mechanism of Action

Target of Action

3,3’-Diethyloxadicarbocyanine iodide, also known as DODCI, is primarily used as a fluorescent probe . Its primary targets are mitochondria and endoplasmic reticulum in animal and plant cells . It has also been used as a micellar probe due to its positive charge, which allows it to stay at the micelle-water interface .

Mode of Action

DODCI is a cyanine-based dye that is used in the photosensitization of mitochondria and endoplasmic reticulum . It is also used as a microviscosity probe for micelles and microemulsions . The compound’s interaction with its targets is primarily through fluorescence , where it absorbs light at a specific wavelength and then re-emits light at a longer wavelength .

Biochemical Pathways

It has been used to study the relationship between membrane potential and calcium ion fluxes in isolated sarcoplasmic reticulum vesicles .

Pharmacokinetics

Its solubility in dmf and methanol suggests that it may have good bioavailability .

Result of Action

The primary result of DODCI’s action is the generation of fluorescence, which can be used to visualize and study various biological structures and processes . For example, it has been used to stain living presynaptic nerve terminals, which are characteristically rich in mitochondria .

Action Environment

The action, efficacy, and stability of DODCI can be influenced by various environmental factors. For instance, its fluorescence properties may be affected by the pH, temperature, and ionic strength of the solution . It is typically stored at 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide typically involves the reaction of 3-ethylbenzoxazolium iodide with a pentadienylidene precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Employed in biochemical assays and as a fluorescent dye for imaging studies.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high specificity and sensitivity, such as fluorescent imaging and biochemical assays .

Properties

CAS No.

14806-50-9

Molecular Formula

C23H23IN2O2

Molecular Weight

486.3 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide

InChI

InChI=1S/C23H23N2O2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

CLDZYSUDOQXJOU-UHFFFAOYSA-M

SMILES

CCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-]

Isomeric SMILES

CCN\1C2=CC=CC=C2O/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4O3)CC.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-]

Key on ui other cas no.

14806-50-9

physical_description

Dark blue crystalline solid;  [Sigma-Aldrich MSDS]

Pictograms

Irritant

Synonyms

3,3'-diethyloxadicarbocyanine
3,3'-diethyloxadicarbocyanine iodide
3,3'-diethyloxadicarbocyanine, perchlorate
3,3'-diethyloxodicarbocyanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide
Reactant of Route 2
(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide
Reactant of Route 3
(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide
Reactant of Route 4
(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide
Reactant of Route 5
(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide
Reactant of Route 6
(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide

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